Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

Medicinal Chemistry Conformational Analysis Lead Optimization

Achiral Boc-protected pyrrolidine-3-carboxylic acid hydrazide. Ideal for neurological library synthesis; 5-membered core balances rigidity and flexibility. Hydrazinecarbonyl group enables hydrazone formation and peptidomimetic synthesis. Replace with piperidine or 2-position analogs alters sterics and LogP (-0.2), risking SAR reproducibility. Standard >95% purity ensures batch consistency. Available from major suppliers; stable at room temperature.

Molecular Formula C10H19N3O3
Molecular Weight 229.28 g/mol
CAS No. 411238-88-5
Cat. No. B1352119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
CAS411238-88-5
Molecular FormulaC10H19N3O3
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)C(=O)NN
InChIInChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-7(6-13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14)
InChIKeyHFMHEXPZANOFSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (CAS 411238-88-5) Procurement and Technical Baseline


Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (CAS 411238-88-5), also known as 1-Boc-pyrrolidine-3-carboxylic acid hydrazide, is a Boc-protected pyrrolidine derivative with molecular formula C10H19N3O3 and molecular weight 229.28 g/mol [1]. This compound is classified as a building block and intermediate in organic synthesis, specifically valued for applications in pharmaceutical research targeting neurological disorders .

Why Generic Substitution Fails for Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (CAS 411238-88-5) in Research Settings


This compound is not a standalone drug but a specific intermediate with a precise molecular architecture: a five-membered pyrrolidine ring, a Boc-protected amine, and a hydrazinecarbonyl functional group at the 3-position [1]. Replacing it with an analog, such as the piperidine (six-membered) equivalent, the 2-position isomer, or a deprotected version, will alter the steric and electronic environment of the resulting final compound . Such changes can profoundly impact target binding, physicochemical properties (e.g., calculated XLogP3-AA of -0.2 for the target compound [1]), and the ability to cross the blood-brain barrier in neurological applications , making simple substitution risky for project continuity and data reproducibility.

Product-Specific Quantitative Evidence Guide for Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (CAS 411238-88-5)


Ring Size Differentiation: Pyrrolidine (5-Membered) vs. Piperidine (6-Membered) Analog

This compound contains a pyrrolidine (5-membered) ring, distinguishing it from the corresponding piperidine (6-membered) analog tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate (CAS 625470-88-4) . The difference in ring size fundamentally alters the conformational profile of any derived molecule, a key determinant in ligand-receptor binding. The target compound's exact mass is 229.14264148 Da, with 16 heavy atoms and 5 rotatable bonds .

Medicinal Chemistry Conformational Analysis Lead Optimization

Stereochemical Purity and Versatility of the Achiral Scaffold

The target compound (CAS 411238-88-5) is achiral, while stereospecific analogs such as (R)-tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (CAS 1407997-80-1) and (S)-tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (CAS 1408002-81-2) are commercially available [1]. The achiral scaffold offers a distinct advantage for early-stage exploration where stereochemistry is either not yet defined or not required.

Asymmetric Synthesis Chiral Building Blocks Medicinal Chemistry

Functional Group Positioning: 3- vs. 2-Hydrazinecarbonyl Substitution

The hydrazinecarbonyl moiety is attached at the 3-position of the pyrrolidine ring in this compound, as opposed to the 2-position isomer, (S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (CAS 881310-04-9), which is a chiral derivative of L-proline . This regiochemical difference leads to divergent vectors for subsequent derivatization and impacts the final compound's molecular geometry.

Regioselectivity Pharmacophore Design Synthetic Building Blocks

Protecting Group Strategy: Boc-Protected vs. Unprotected Amine

This compound contains a Boc (tert-butoxycarbonyl) protecting group on the pyrrolidine nitrogen [1]. This is a critical strategic feature for multi-step synthesis, as it allows for selective deprotection under mild acidic conditions without affecting other sensitive functional groups. Unprotected analogs are rarely used as stable intermediates due to the nucleophilicity of the secondary amine.

Protecting Group Strategy Orthogonal Synthesis Peptidomimetics

Supply Chain and Vendor Purity Specifications

Commercial availability and documented purity are essential for procurement decisions. This compound is widely available from multiple vendors with a standard minimum purity specification of 95% to 97% by HPLC . This broad supply base reduces procurement risk compared to single-sourced or custom-synthesis-only analogs.

Chemical Procurement Quality Control Reproducibility

Optimal Research and Procurement Application Scenarios for Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (CAS 411238-88-5)


Building Block for Early-Stage CNS Drug Discovery Libraries

This compound is an optimal building block for generating compound libraries targeting neurological disorders . Its achiral, 5-membered pyrrolidine scaffold provides a versatile core for exploring structure-activity relationships without the added cost and complexity of chiral resolution. It should be prioritized over its enantiopure analogs for initial screening and SAR expansion to conserve project resources.

Synthesis of Peptidomimetics and Protease Inhibitor Leads

The hydrazinecarbonyl functional group at the 3-position of the pyrrolidine ring makes this compound a valuable intermediate for synthesizing hydrazone derivatives and peptidomimetics . It should be selected over the 2-position isomer when the target pharmacophore requires a greater distance between the Boc-protected nitrogen and the functional handle, as seen in the development of certain protease inhibitors [1].

Reliable Procurement for Multi-Step Orthogonal Synthesis

For researchers planning multi-step synthetic routes requiring orthogonal protecting groups, this Boc-protected intermediate is the standard procurement choice . Its commercial availability at >95% purity from multiple vendors ensures batch-to-batch consistency and reduces the risk of supply chain disruptions, which is a significant advantage over custom-synthesized or single-sourced analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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